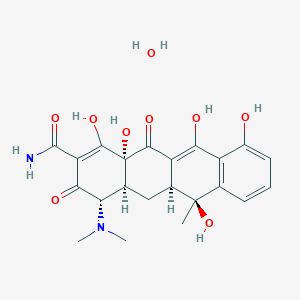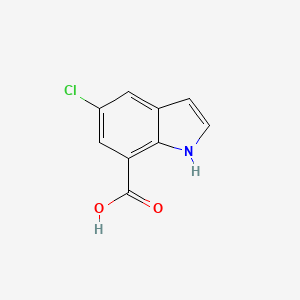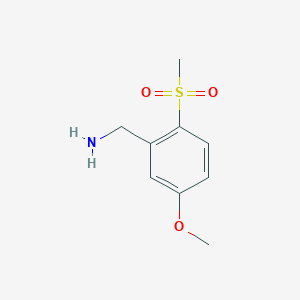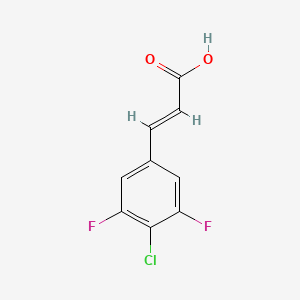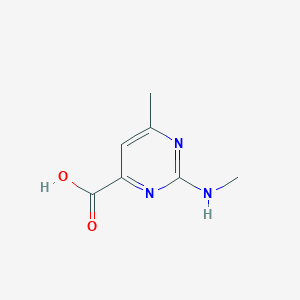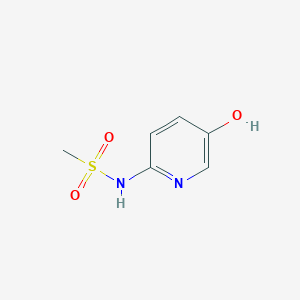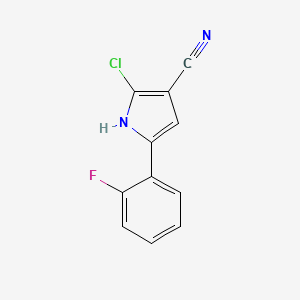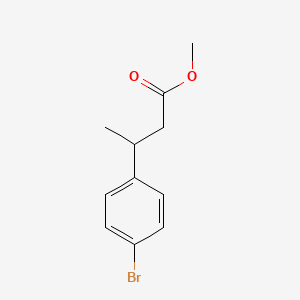
2-(3-Methyloxetan-3-YL)ethanamine
Overview
Description
“2-(3-Methyloxetan-3-YL)ethanamine” is a chemical compound with the molecular formula C6H13NO. It is also known as "(3-Methyloxetan-3-yl)methanamine" . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “2-(3-Methyloxetan-3-YL)ethanamine” is 1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“2-(3-Methyloxetan-3-YL)ethanamine” is a liquid at 20 degrees Celsius . It has a molecular weight of 115.17 g/mol. The compound has a boiling point of 40 °C/15 mmHg and a specific gravity of 0.97 at 20/20°C .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes of ligands, including analogs of 2-(3-Methyloxetan-3-YL)ethanamine, have been studied for their DNA binding, nuclease activity, and cytotoxicity. These complexes show significant DNA binding propensity and minor structural changes in DNA upon binding. They also demonstrate low toxicity in different cancer cell lines, indicating potential applications in targeted cancer therapies (Kumar et al., 2012).
Catalysis in Chemical Synthesis
Palladium(II) complexes of (pyridyl)imine ligands, which are similar in structure to 2-(3-Methyloxetan-3-YL)ethanamine, have been used as catalysts for the methoxycarbonylation of olefins. These complexes show how variations in ligand structure can influence catalytic behavior, suggesting that derivatives of 2-(3-Methyloxetan-3-YL)ethanamine could be explored for similar catalytic applications (Zulu et al., 2020).
Corrosion Inhibition
Schiff base complexes involving ligands structurally related to 2-(3-Methyloxetan-3-YL)ethanamine have been examined for their corrosion inhibition properties on mild steel. These studies reveal how alterations in chemical structure can significantly impact material properties, suggesting the potential of 2-(3-Methyloxetan-3-YL)ethanamine derivatives in corrosion inhibition (Das et al., 2017).
Drug Metabolism and Toxicology
Studies on compounds structurally related to 2-(3-Methyloxetan-3-YL)ethanamine, such as NBOMe compounds, have provided insights into the metabolism of psychoactive substances. This research is crucial for understanding the biotransformation and potential toxicity of related compounds, including those derived from 2-(3-Methyloxetan-3-YL)ethanamine (Nielsen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2-3-7)4-8-5-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGBTLXVSKJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyloxetan-3-YL)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



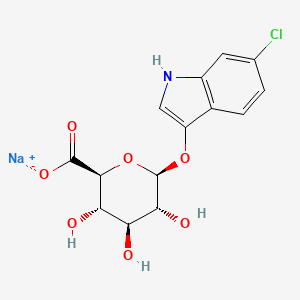
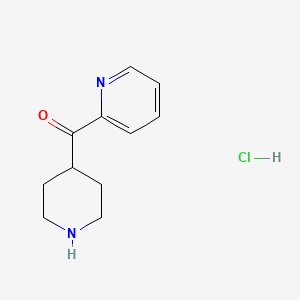
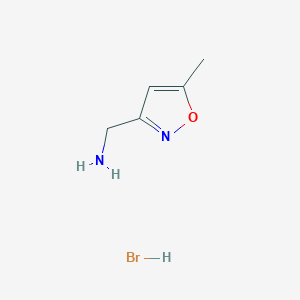
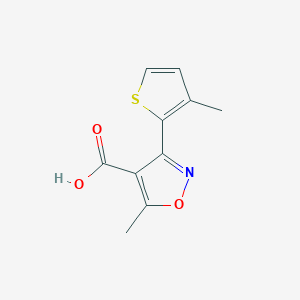
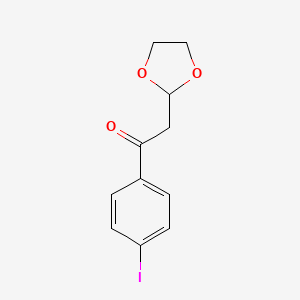
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
